molecular formula C9H12N2 B576228 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine CAS No. 185510-15-0

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine

Katalognummer: B576228
CAS-Nummer: 185510-15-0
Molekulargewicht: 148.209
InChI-Schlüssel: FCICAJXRVMPKJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines elements of both pyridine and azepine rings, making it a versatile scaffold for drug development and other scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This reaction sequence includes multiple steps and allows for the preparation of gram quantities of the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Efficient and scalable synthesis methods are crucial for producing this compound in quantities sufficient for research and potential therapeutic use.

Analyse Chemischer Reaktionen

Types of Reactions

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine depends on its specific application. For instance, as a CCR2 antagonist, it binds to the CCR2 receptor and inhibits its activity, which can modulate immune responses and inflammation . The molecular targets and pathways involved include the CCR2 receptor and associated signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine is unique due to its specific combination of pyridine and azepine rings, which provides a distinct scaffold for drug development. Its ability to act as a CCR2 antagonist with high selectivity and potency further distinguishes it from other similar compounds .

Biologische Aktivität

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines elements from both pyridine and azepine rings, making it a versatile scaffold for drug development. Its biological activities primarily revolve around its role as a chemokine receptor antagonist, particularly targeting the CCR2 receptor.

  • Molecular Formula : C9_9H12_{12}N2_2
  • Molecular Weight : 148.20 g/mol
  • CAS Number : 185510-15-0
  • InChI Key : FCICAJXRVMPKJZ-UHFFFAOYSA-N

The primary mechanism of action for this compound involves its antagonistic effects on the CCR2 receptor. By binding to this receptor, the compound inhibits its activity, which can modulate immune responses and inflammation. This is particularly relevant in the context of diseases characterized by chronic inflammation and immune dysregulation.

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound exhibits significant biological activity:

  • CCR2 Antagonism : Studies indicate that derivatives of this compound can achieve nanomolar inhibitory activity against CCR2. For instance, one derivative showed an IC50_{50} value of 61 nM with a tenfold selectivity for CCR2 over CCR5 .
  • Anti-inflammatory Effects : The inhibition of CCR2 by this compound has been linked to reduced recruitment of monocytes to inflamed tissues, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
  • Antiparasitic Activity : Although less studied in this context, related compounds in the pyridoazepine family have shown promise against parasitic infections like malaria. For example, compounds with similar structures have demonstrated significant potency against Plasmodium falciparum .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Synthesis and Evaluation : A study focused on synthesizing various derivatives of this compound to evaluate their CCR2 antagonistic properties. The findings revealed that specific substitutions at the C-1 and N-6 positions significantly enhanced receptor binding affinity .
  • In Vivo Studies : In vivo experiments demonstrated that certain derivatives could effectively reduce inflammatory markers in animal models of disease. These studies support the potential use of this compound in therapeutic settings targeting immune-mediated disorders.
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the core structure can lead to improved potency and selectivity for CCR2. For instance, introducing electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} Value
This compoundStructureCCR2 Antagonist61 nM
3,4-Dihydro-2,6-naphthyridin-1(2H)-one-Moderate AntagonistVaries
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-Weak Antagonist>400 nM

Eigenschaften

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-8-3-5-11-7-9(8)6-10-4-1/h3,5,7,10H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCICAJXRVMPKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.